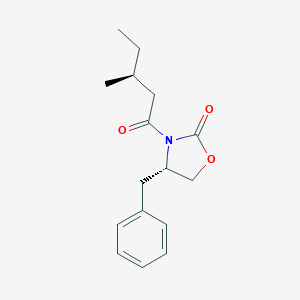

(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one

Description

(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one (CAS 133729-84-7) is a chiral oxazolidinone derivative featuring a benzyl group at the 4-position and a branched 3-methylpentanoyl group at the 3-position, both in the (S)-configuration. This compound is widely utilized in asymmetric synthesis as a chiral auxiliary due to its ability to induce stereoselectivity in reactions such as aldol additions, alkylations, and Michael additions . Its structural rigidity and steric bulk make it particularly effective for controlling enantioselectivity in complex organic transformations.

Properties

IUPAC Name |

(4S)-4-benzyl-3-[(3S)-3-methylpentanoyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-3-12(2)9-15(18)17-14(11-20-16(17)19)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDPQMGISZMVOQ-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions, often using benzyl halides in the presence of a base.

Acylation with 3-Methylpentanoyl Chloride: The final step involves the acylation of the oxazolidinone ring with 3-methylpentanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidinone ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted oxazolidinone derivatives.

Scientific Research Applications

(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one has several applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those requiring chiral purity.

Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a chiral environment during chemical reactions. The molecular targets include various carbonyl compounds, and the pathways involved are typically those of nucleophilic addition or substitution.

Comparison with Similar Compounds

Substituent Variations in the Acyl Chain

The acyl chain at the 3-position significantly influences the compound’s reactivity and physical properties. Key comparisons include:

Key Observations :

- Chain Length and Branching: The 3-methylpentanoyl group in the target compound provides greater steric hindrance than propionyl or butanoyl derivatives, improving stereochemical control in reactions .

- Functional Groups: Bromine or α,β-unsaturated moieties (e.g., in CAS 156699-37-5 or butenoyl derivatives) alter electronic properties, expanding utility in electrophilic reactions .

Stereochemical Comparisons

Stereochemistry at the 3- and 4-positions critically impacts reactivity:

- (R)-4-Benzyl-3-((S)-3-cyclopentyl-2-(4-(methylsulfonyl)phenyl)propanoyl)oxazolidin-2-one (CAS 300355-20-8): Bulky sulfonyl and cyclopentyl groups increase steric shielding, favoring specific transition states in multi-step syntheses .

Key Distinction : The (3S,4S) configuration in the target compound balances steric bulk and flexibility, making it versatile for diverse reactions without requiring additional protective groups (e.g., tert-butyldimethylsilyl in CAS 183665-57-8) .

Physicochemical Properties

Notes:

- Brominated analogs (e.g., CAS 156699-37-5) require low-temperature storage due to higher reactivity .

Biological Activity

(3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one is a chiral oxazolidinone derivative with significant implications in organic chemistry and medicinal applications. Its unique structural features make it valuable in asymmetric synthesis and as a potential therapeutic agent. This article reviews its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- IUPAC Name : (4S)-4-benzyl-3-[(3S)-3-methylpentanoyl]-1,3-oxazolidin-2-one

- Molecular Formula : C16H21NO3

- Molecular Weight : 275.34 g/mol

- CAS Number : 133729-84-7

This compound acts primarily as a chiral auxiliary in asymmetric synthesis. Its mechanism involves:

- Nucleophilic Addition : The compound can facilitate nucleophilic attacks on carbonyl groups, leading to the formation of chiral centers.

- Substitution Reactions : The oxazolidinone ring can undergo nucleophilic substitutions, allowing for the introduction of various functional groups.

- Stabilization of Transition States : The bulky 3-methylpentanoyl group provides steric hindrance, enhancing selectivity in reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that oxazolidinones possess antimicrobial activity against various pathogens. The compound's ability to inhibit bacterial protein synthesis makes it a potential candidate for developing new antibiotics.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays indicated that it could inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

-

Formation of the Oxazolidinone Ring :

- React an amino alcohol with a carbonyl compound under acidic or basic conditions.

-

Benzylation :

- Introduce the benzyl group via benzyl halides in the presence of a base.

-

Acylation :

- Acylate the oxazolidinone ring with 3-methylpentanoyl chloride using a base such as triethylamine.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Kawamura et al. (2013) | Investigated the stability and biological activity of oxazolidinone derivatives, noting significant anticancer effects on HCT116 cell lines. |

| Chemical Book (2023) | Reported on the synthesis methods and potential applications in pharmaceuticals, emphasizing its role as a chiral auxiliary in drug development. |

| BenchChem (2024) | Highlighted the compound's use in asymmetric synthesis and its importance in producing chiral molecules for medicinal chemistry. |

Q & A

Q. What are the key synthetic routes for (3S,4S)-4-Benzyl-3-(3-methylpentanoyl)-oxazolidin-2-one, and how is stereochemical control achieved?

The compound is synthesized via Evans alkylation using oxazolidinone chiral auxiliaries. Critical steps include:

- Enolate formation : Lithium bis(trimethylsilyl)amide (LHMDS) in THF at −78°C deprotonates the oxazolidinone precursor to generate a reactive enolate .

- Acylation : The enolate reacts with 3-methylpentanoyl chloride, followed by stereoselective alkylation. The bulky benzyl group on the oxazolidinone ring directs facial selectivity, ensuring (3S,4S) configuration .

- Purification : Diastereomeric byproducts are resolved via silica gel chromatography using hexane/ethyl acetate gradients .

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Temperature | Scale (mmol) | Yield (%) | Reference |

|---|---|---|---|---|---|

| LHMDS, 3-methylpentanoyl chloride | THF | −78°C | 2.14 | 79 | |

| Evans auxiliary, alkyl halide | THF | −78°C | 41.3 | 79 |

Q. How is the structure and stereochemistry of the compound confirmed experimentally?

- X-ray crystallography : Resolves absolute configuration. For example, a related oxazolidinone derivative showed an envelope conformation with deviations of 0.428 Å for the methylene flap atom, confirming stereochemical assignment .

- NMR spectroscopy : H and C NMR data distinguish diastereomers. For instance, the (3S,4S) isomer exhibits distinct coupling patterns (e.g., Hz for adjacent protons) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] calcd. 402.0705, found 402.0701) .

Q. Table 2: Key Spectroscopic Parameters

| Technique | Key Data | Reference |

|---|---|---|

| X-ray | , data/parameter = 18.1 | |

| H NMR | δ 5.08 (d, Hz) | |

| HRMS | m/z 402.0701 ([M+H]) |

Advanced Research Questions

Q. How can low diastereoselectivity in oxazolidinone-mediated acylations be mitigated?

Low selectivity often arises from competing transition states. Strategies include:

Q. How to resolve contradictions between computational models and experimental data in stereochemical assignments?

- X-ray crystallography is the gold standard for absolute configuration determination. For example, a study on a similar compound used SHELXL refinement () to confirm stereochemistry unambiguously .

- DFT calculations : Compare computed NMR chemical shifts or optical rotations with experimental values. Discrepancies may indicate errors in proposed stereochemistry .

Q. How does the oxazolidinone ring conformation influence reactivity in asymmetric synthesis?

The envelope conformation observed in X-ray studies (flap deviation: 0.428 Å) positions the benzyl group to shield one face of the enolate, directing electrophilic attack to the opposite face. This steric bias underpins the auxiliary’s efficacy in enantioselective synthesis .

Q. Table 3: Conformational Analysis

| Parameter | Value | Reference |

|---|---|---|

| Methylene flap deviation | 0.428 Å | |

| Dihedral angle (C3-C4) | 120.5° |

Q. What methodologies optimize yield in large-scale syntheses of oxazolidinone derivatives?

- Batch vs. flow chemistry : Flow systems improve heat transfer and mixing for exothermic steps (e.g., enolate formation) .

- Recrystallization : Hexane/ethyl acetate mixtures efficiently remove byproducts without chromatography .

- Catalyst recycling : Fluorinated oxazolidinone auxiliaries enable phase separation, simplifying recovery .

Q. How to characterize and address byproducts in oxazolidinone acylations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.